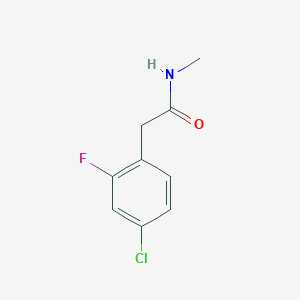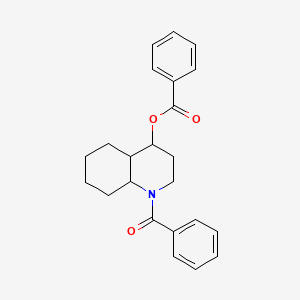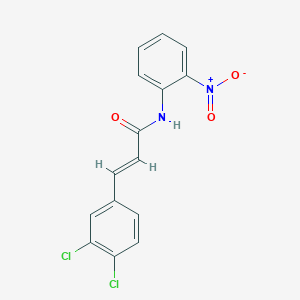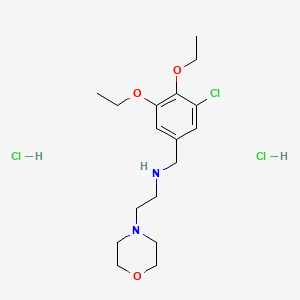
2-(4-chloro-2-fluorophenyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-fluorophenyl)-N-methylacetamide, also known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. CFM-2 is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the sensation of pain and inflammation.
Wirkmechanismus
2-(4-chloro-2-fluorophenyl)-N-methylacetamide blocks the TRPV1 channel by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to stimuli such as heat, capsaicin, and acid, which are known activators of the TRPV1 channel. By blocking the TRPV1 channel, this compound reduces the influx of calcium ions into the cell, which leads to a decrease in the release of neurotransmitters and neuropeptides that are involved in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. This compound has also been shown to inhibit the growth of cancer cells that express the TRPV1 channel. These effects are attributed to the blockade of the TRPV1 channel by this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-chloro-2-fluorophenyl)-N-methylacetamide in lab experiments is its potency and specificity for the TRPV1 channel. This compound has been shown to be a more potent inhibitor of the TRPV1 channel than other TRPV1 antagonists such as capsazepine and SB-366791. However, one of the limitations of using this compound is its relatively short half-life, which requires frequent dosing in animal experiments.
Zukünftige Richtungen
2-(4-chloro-2-fluorophenyl)-N-methylacetamide has the potential to be developed as a therapeutic agent for the treatment of pain, inflammation, and cancer. Future research could focus on the development of more potent and selective TRPV1 antagonists based on the structure of this compound. Additionally, the role of TRPV1 in other physiological and pathological conditions such as diabetes, obesity, and neurodegenerative diseases could be investigated using this compound as a tool.
Synthesemethoden
The synthesis of 2-(4-chloro-2-fluorophenyl)-N-methylacetamide involves the reaction of 4-chloro-2-fluoroaniline with N-methylacetamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous conditions and yields this compound as a white solid.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2-fluorophenyl)-N-methylacetamide has been extensively used in scientific research as a tool to study the TRPV1 channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the sensation of pain and inflammation. This compound has been shown to block the TRPV1 channel, which makes it a useful tool to study the role of TRPV1 in various physiological and pathological conditions such as pain, inflammation, and cancer.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c1-12-9(13)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAVJQBKZYRDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-({[5-(methoxycarbonyl)-2-methylphenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5418744.png)
![1-[(cyclopentylamino)carbonyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5418745.png)

![N-(2-methoxyethyl)-1'-[(2-methylpyrimidin-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5418760.png)
![4-pyridin-3-yl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5418770.png)

![3-imino-3-(1-piperidinyl)-2-{[3-(trifluoromethyl)phenyl]hydrazono}propanenitrile](/img/structure/B5418788.png)
![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5418805.png)
![2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]quinuclidin-3-ol](/img/structure/B5418813.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5418817.png)
![7-(3-cyclopentylpropanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5418836.png)

![4-{3-methoxy-2-[(4-nitrobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5418844.png)